5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt
CAS No.:
Cat. No.: VC16770353
Molecular Formula: C23H15Na3O9S
Molecular Weight: 536.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15Na3O9S |
|---|---|
| Molecular Weight | 536.4 g/mol |
| IUPAC Name | trisodium;5-[3-(3-carboxy-5-methyl-4-oxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-2-oxidobenzoate |
| Standard InChI | InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23;;;/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29);;;/q;3*+1/p-3 |
| Standard InChI Key | PHMYVLMZEKQMML-UHFFFAOYSA-K |
| Canonical SMILES | CC1=CC(=CC(=C1[O-])C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
5,5'-(1,1-Dioxido-3H-benzo[c] oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt is a complex organic compound belonging to the oxathiole derivatives family. It features a benzo[c] oxathiole moiety linked to two 2-hydroxy-3-methylbenzoic acid units. This compound is classified under organosulfur compounds and is known for its diverse applications in pharmaceuticals and materials science.
Chemical Classification
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This compound is an oxathiole derivative, which is a class of organosulfur compounds characterized by a five-membered ring structure containing sulfur.
Synthesis and Reactivity
The synthesis of this compound involves several key steps that require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. The compound acts as an electrophile due to the electron-withdrawing nature of the oxathiole ring, making it suitable for various chemical modifications.
Biological and Scientific Applications
This compound is utilized in various scientific research applications due to its unique chemical and biological properties. Its mechanism of action in biological systems often involves interactions with cellular targets through hydrogen bonding and hydrophobic interactions, facilitated by its aromatic nature.
Hazard Information
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Signal Word: Warning
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Precautionary Statements: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 .
Storage and Disposal
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The compound should be stored in a sealed container under dry conditions at room temperature.
Hazard Information Table
| Hazard Information | Description |
|---|---|
| Signal Word | Warning |
| Precautionary Statements | P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 |
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